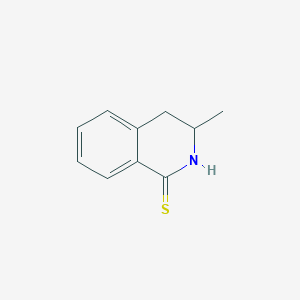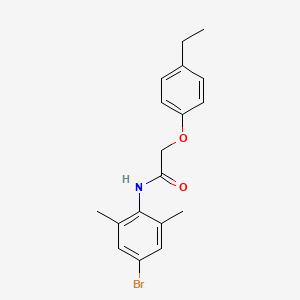
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and maintenance.
Wirkmechanismus
The mechanism of action of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride is based on its ability to inhibit the enzyme PARP. PARP plays a critical role in DNA repair and maintenance, and inhibition of this enzyme can lead to the accumulation of DNA damage and cell death. This compound binds to the catalytic domain of PARP and prevents it from catalyzing the transfer of ADP-ribose groups to target proteins.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of PARP by this compound leads to the accumulation of DNA damage and activation of DNA damage response pathways. This can result in cell cycle arrest, apoptosis, and senescence. Additionally, this compound has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has several advantages and limitations for lab experiments. Its potency and selectivity make it a valuable tool for studying the role of PARP in DNA repair and maintenance. Additionally, its ability to sensitize cancer cells to DNA-damaging agents makes it a potential therapeutic agent for cancer treatment. However, its limitations include its cost and limited availability, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride. One area of interest is the development of more potent and selective PARP inhibitors. Additionally, there is ongoing research on the potential therapeutic applications of PARP inhibition in cancer treatment. Finally, there is interest in understanding the role of PARP in other biological processes, such as inflammation and neurodegeneration.
Synthesemethoden
The synthesis of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride involves a series of chemical reactions that result in the formation of the final product. The starting material is 6-bromo-2-chloroquinazoline, which is reacted with guanidine to form the intermediate compound N-(6-bromo-2-quinazolinyl)guanidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and maintenance. Additionally, this compound has been used to investigate the potential therapeutic applications of PARP inhibition in cancer treatment.
Eigenschaften
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O.ClH/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12;/h1-3H,(H5,11,12,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUOIIGDODIOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6004507.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6004525.png)


![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6004541.png)
![N-[(1-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6004544.png)
![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6004575.png)

![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)